12-Hete

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Inflammation and Immune Response

12-HETE is recognized for its potent pro-inflammatory properties. Studies have shown that it acts as a chemoattractant for leukocytes, particularly neutrophils and eosinophils. This property has been explored in various contexts:

- Psoriasis: In patients with psoriasis, elevated levels of this compound have been detected in lesional skin. Topical application of this compound induces inflammatory responses similar to leukotriene B4 (LTB4), suggesting its role in exacerbating skin inflammation in this condition .

- Neutrophil Chemotaxis: Research indicates that this compound influences neutrophil migration by increasing cytosolic calcium levels and promoting chemotaxis. Its metabolites also exhibit varying degrees of biological activity on neutrophils .

Cancer Research

The role of this compound in cancer biology has been investigated due to its effects on cell proliferation and survival:

- Keratinocyte Proliferation: An assay developed to assess the effects of drugs on neonatal human skin-derived keratinocytes indicated that this compound could modulate keratinocyte behavior, which is crucial for understanding skin cancer mechanisms .

- Tumor Microenvironment: The inflammatory mediators like this compound can influence the tumor microenvironment by promoting angiogenesis and modulating immune cell infiltration, potentially aiding tumor growth and metastasis.

Cardiovascular Health

The compound has implications in cardiovascular research due to its involvement in platelet aggregation and vascular responses:

- Platelet Activation: Studies suggest that this compound can enhance platelet aggregation, which may contribute to thrombus formation under pathological conditions .

- Vascular Inflammation: Its pro-inflammatory effects may also play a role in vascular diseases by promoting endothelial dysfunction and atherogenesis.

Case Study 1: Psoriasis Treatment

A study investigated the cutaneous responses to both this compound and LTB4 in normal and psoriatic skin. The findings revealed that both compounds induced similar inflammatory responses characterized by neutrophil infiltration. This suggests that targeting the pathways involving these lipids could be beneficial for managing psoriasis .

Case Study 2: Neutrophil Response Modulation

Another study explored the effects of various metabolites of this compound on human neutrophils. It was found that specific metabolites enhanced calcium mobilization and chemotaxis more effectively than their parent compound. This highlights the potential for developing targeted therapies that modulate these pathways to control inflammation .

Comparative Analysis of Related Compounds

| Compound | Role/Function | Application Area |

|---|---|---|

| LTB4 | Chemoattractant for leukocytes | Inflammatory diseases |

| 5-Oxo-ETE | Mediator in allergic responses | Allergic diseases |

| This compound | Pro-inflammatory lipid | Psoriasis, cancer research |

Mecanismo De Acción

Target of Action

12-HETE, a derivative of the 20 carbon polyunsaturated fatty acid, arachidonic acid, primarily targets the Thromboxane receptor . This receptor mediates the actions of Thromboxane A2 and Prostaglandin H2 . This compound also acts on G-protein-coupled receptors .

Mode of Action

This compound binds to and acts as a competitive antagonist of the Thromboxane receptor . This antagonistic activity is responsible for the ability of this compound to relax mouse mesenteric arteries pre-constricted with a thromboxane A2 mimetic, U46619 . It also attenuates calcium influx and glutamate release, as well as inhibits AMPA receptor activation .

Biochemical Pathways

This compound is a product of arachidonic acid metabolism made by human and bovine platelets through their 12 S - lipoxygenase (i.e., ALOX12) enzyme . It acts locally as an autocrine and/or paracrine signaling agent to regulate the behavior of their cells of origin or of nearby cells . It may amplify or dampen, expand or contract cellular and tissue responses to disturbances .

Pharmacokinetics

It is known that this compound is synthesized during ischemia , suggesting that its production and availability may be influenced by physiological conditions.

Result of Action

This compound has been suggested to be involved in a variety of human physiological and pathological reactions . It can protect neurons from excitotoxicity by activating a G i/o -protein-coupled receptor, which limits calcium influx through voltage-gated channels . It also reduces insulin secretion and causes apoptosis in cultured human pancreatic insulin-secreting Beta cell lines and prepared Pancreatic islets .

Action Environment

The net effect of this compound depends upon the relative amounts generated, the ratio of HETEs:EETs produced, timing of synthesis, as well as cellular and subcellular mechanisms activated by each respective metabolite . HETEs are synthesized by and affect multiple cell types within the myocardium . Environmental factors such as ischemic conditions can influence the production and action of this compound .

Análisis Bioquímico

Biochemical Properties

12-HETE is mainly metabolized by three kinds of enzymes: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes . Based on these three metabolic pathways, this compound could be converted into various metabolites that trigger different inflammatory responses . In the kidney, prostaglandins (PG), thromboxane (Tx), leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs) are the major metabolites generated from this compound .

Cellular Effects

This compound has been reported to have vasoconstrictive and pro-inflammatory effects . It induces cellular hypertrophy in the human ventricular cardiomyocytes, RL-14 cells, through MAPK- and NF-κB-dependent mechanism . Moreover, this compound can regulate renal ion transport .

Molecular Mechanism

This compound is an endogenous ligand of leukotriene B4 receptor 2 (BLT2) . It has been suggested to be involved in a variety of human physiological and pathological reactions . These arachidonic acid metabolites act locally as Autocrine signalling and/or Paracrine signaling agents to regulate the behavior of their cells of origin or of nearby cells, respectively .

Temporal Effects in Laboratory Settings

The uptake of this compound reached a maximum in 2 to 4 hours . At this time, from 75 to 80% of the incorporated radioactivity was contained in phospholipids . After incorporation, this compound was removed from the cell lipids much more rapidly than arachidonic acid .

Dosage Effects in Animal Models

In animal models, mid-chain HETEs induce cellular hypertrophy in RL-14 cells through MAPK- and NF-κB-dependent mechanism . The induction of cellular hypertrophy was associated with proportional increase in the formation of dihydroxyeicosatrienoic acids parallel to the increase of soluble epoxide hydrolase enzyme activity .

Metabolic Pathways

This compound is a product of arachidonic acid metabolism made by human and bovine platelets through their 12 S - lipoxygenase (i.e. ALOX12) enzyme . It is mainly metabolized by three kinds of enzymes: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes .

Transport and Distribution

This compound is taken up by many different types of cells . Much of the this compound that is taken up by cells is recovered in phospholipids .

Subcellular Localization

Subcellular fractionation on Percoll and sucrose gradients demonstrated that 65 to 74% of the radioactivity was present in membranes enriched in NADPH-cytochrome c reductase and UDP-galactosyltransferase . A similar intracellular localization was observed when 5-HETE or arachidonic acid were taken up .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- typically involves the enzymatic conversion of arachidonic acid by 12-lipoxygenase . This enzyme catalyzes the oxygenation of arachidonic acid to form (S)-12-HETE. The reaction conditions often include maintaining a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of 5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- involves large-scale enzymatic reactions using purified 12-lipoxygenase. The process is carried out in bioreactors where conditions such as pH, temperature, and substrate concentration are carefully controlled to maximize yield .

Análisis De Reacciones Químicas

Types of Reactions

5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce (S)-12-HETE.

Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkoxides.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of 5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- .

Comparación Con Compuestos Similares

Similar Compounds

- (5Z,8Z,11Z,14Z)-20-hydroxyicosatetraenoic acid

- (5Z,8Z,10E,14Z)-9-hydroxyicosatetraenoic acid

- (5Z,8Z,10E,14Z)-15-hydroxyicosatetraenoic acid

Uniqueness

5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- is unique due to its specific role in angiogenesis and metastasis, which is not as prominently observed in its similar compounds . Its ability to activate specific potassium channels and regulate vascular permeability further distinguishes it from other hydroxyeicosatetraenoic acids .

Actividad Biológica

5,8,10,14-Eicosatetraenoic acid, 12-hydroxy- (commonly referred to as 12-HETE), is a biologically active metabolite derived from arachidonic acid. It plays significant roles in various physiological and pathological processes. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, effects on different cell types, and implications in disease states.

Overview of this compound

Chemical Structure and Isomers:

this compound exists in two enantiomeric forms: 12(S)-HETE and 12(R)-HETE. These isomers exhibit distinct biological activities due to differences in their metabolic pathways and receptor interactions.

- 12(S)-HETE : Primarily produced by lipoxygenase pathways.

- 12(R)-HETE : Generated by cytochrome P-450 monooxygenase pathways.

Renal Function and Electrolyte Excretion

Research indicates that both isomers of this compound significantly influence renal function. A study demonstrated that administration of 20 nmol of either isomer to isolated rat kidneys resulted in a doubling of urine volume and increased sodium and potassium excretion rates during the first clearance period. Notably, the effects of 12(R)-HETE were sustained across multiple clearance periods, while those of 12(S)-HETE diminished quickly .

Effects on Inflammation and Immune Response

This compound has been implicated in inflammatory responses. It acts as a chemoattractant for neutrophils and eosinophils, enhancing their migration to sites of inflammation. The activation of the aryl hydrocarbon receptor (AhR) by 12(R)-HETE has been shown to modulate immune responses, potentially affecting conditions such as asthma and allergic reactions .

Role in Skin Disorders

In dermatological contexts, elevated levels of this compound have been observed in psoriatic lesions. The compound appears to alter the cyclic AMP/cyclic GMP ratio in keratinocytes, contributing to the pathophysiology of psoriasis . Furthermore, studies involving neonatal human skin-derived keratinocytes showed that neither isomer of this compound stimulated cell proliferation under low serum conditions .

The biological effects of this compound are mediated through various receptors and signaling pathways:

- Receptor Activation : The interaction with specific receptors such as the OXE receptor on eosinophils enhances inflammatory responses.

- Enzymatic Metabolism : Both enantiomers undergo oxidation and reduction processes that can modify their biological activity. For instance, the conversion to dihydro metabolites can lead to varied effects on cell signaling .

Case Study: Renin Activity Modulation

In a controlled study examining the effects of this compound on renin activity within isolated kidney models, both isomers significantly reduced renin concentrations in the venous effluent. This effect was observed immediately post-administration and suggests a potential role for this compound in regulating blood pressure through its influence on renal function .

Research Findings: Skin Lesions in Psoriasis

A detailed analysis revealed that involved epidermis from psoriasis patients contained significantly higher concentrations of both arachidonic acid and this compound compared to uninvolved skin. This elevation correlates with increased inflammatory activity within psoriatic lesions .

Summary Table of Biological Activities

| Biological Activity | Effect | Isomer Specificity |

|---|---|---|

| Renal Function | Increased urine volume; enhanced sodium/potassium excretion | Both isomers |

| Inflammatory Response | Chemoattraction for eosinophils/neutrophils | Primarily 12(R)-HETE |

| Skin Disorder | Altered cyclic AMP/cyclic GMP ratio | Elevated in psoriatic lesions |

| Cell Proliferation | No significant stimulation in low serum conditions | Both isomers |

Propiedades

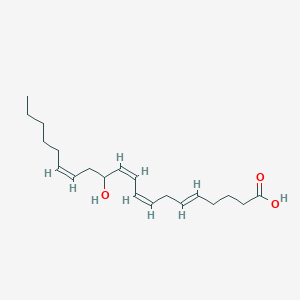

IUPAC Name |

(5Z,8Z,10E,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVWPKMFKADKW-VXBMJZGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344765 | |

| Record name | 12-Hydroxyeicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71030-37-0 | |

| Record name | 12-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71030-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxyeicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HETE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6F9H3VPC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.